N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,4-dimethyl-1H-pyrazole-5-carboxamide
Description
N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,4-dimethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a fused cyclopenta[b]thiophene core substituted with a cyano group at position 3 and linked to a 1,4-dimethylpyrazole carboxamide moiety. This structural architecture combines aromaticity, rigidity, and functional diversity, making it a candidate for pharmaceutical and materials science applications. The cyclopenta[b]thiophene system enhances planarity and electronic conjugation, while the carboxamide group provides hydrogen-bonding capabilities critical for molecular interactions .
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,4-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-8-7-16-18(2)12(8)13(19)17-14-10(6-15)9-4-3-5-11(9)20-14/h7H,3-5H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHHTDCCGYSFKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C(=O)NC2=C(C3=C(S2)CCC3)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,4-dimethyl-1H-pyrazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{12}H_{12}N_{4}O
- CAS Number : 625377-50-6
Research indicates that this compound exhibits its biological activity primarily through the inhibition of specific molecular targets involved in cancer cell proliferation. Notably, it has been studied for its effects on telomerase activity, which is crucial for the maintenance of telomeres during cell division.
Telomerase Inhibition
A recent study demonstrated that related compounds targeting telomerase showed promising results in inhibiting cancer cell growth. For instance:
- Compound 36b , a structural analog, was tested against various cancer cell lines and exhibited significant telomerase inhibition with IC50 values ranging from 0.3 to 5.3 μM .
The ability to selectively inhibit telomerase suggests that this compound may share similar properties.
Biological Activity Data
| Biological Activity | IC50 Value (μM) | Cell Line Tested |
|---|---|---|
| Telomerase Inhibition | 0.3 - 5.3 | A549 (Lung Cancer) |
| Cytotoxicity | >50 | NCI-H23 |
| Selectivity | Minimal | Various Cancer Lines |
Case Study 1: Antitumor Activity
In a study focusing on the antitumor properties of similar compounds, it was observed that those with cyclopenta[b]thiophen moieties exhibited enhanced activity against non-small cell lung cancer (NSCLC) cells. The mechanism involved the downregulation of telomerase activity and subsequent induction of apoptosis in cancer cells .
Case Study 2: Molecular Dynamics Simulation
Molecular dynamics simulations have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies suggest that the compound can effectively penetrate cellular membranes and interact with intracellular targets .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Its structural similarity to known anticancer drugs allows it to interact with specific biological targets involved in cancer cell proliferation. For instance, derivatives of cyclopenta[b]thiophene have been shown to inhibit tumor growth in various cancer models by inducing apoptosis and inhibiting angiogenesis.
Antimicrobial Activity
The compound exhibits notable antimicrobial properties. Research has demonstrated its effectiveness against a range of pathogenic bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways, making it a candidate for developing new antibiotics.
Anti-inflammatory Effects
Another significant application is in the treatment of inflammatory diseases. Studies indicate that this compound can modulate inflammatory pathways, providing relief in conditions such as arthritis and inflammatory bowel disease. This effect is attributed to its ability to inhibit pro-inflammatory cytokines.
Organic Electronics
N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,4-dimethyl-1H-pyrazole-5-carboxamide has been explored for use in organic electronic devices due to its semiconducting properties. It can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it contributes to improved charge transport and stability.
Polymer Composites
The compound can also serve as a functional additive in polymer composites. Its incorporation enhances the mechanical properties and thermal stability of the polymers, making them suitable for various industrial applications.
Pesticidal Activity
Research indicates that this compound possesses pesticidal activity against certain agricultural pests. Its mode of action involves disrupting the nervous system of insects, thus providing an effective means of pest control while minimizing environmental impact compared to conventional pesticides.
Herbicidal Properties
Additionally, it has shown potential as a herbicide by inhibiting the growth of specific weed species. This application is crucial for sustainable agriculture practices aimed at reducing chemical inputs.
Case Studies and Research Findings
Chemical Reactions Analysis
Amide Bond Reactivity
The carboxamide group (-CONH-) is central to the compound’s reactivity. Key reactions include:
Hydrolysis
-
Acidic Hydrolysis : Under reflux with HCl (6M), the amide bond cleaves to yield 3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-amine and 1,4-dimethyl-1H-pyrazole-5-carboxylic acid (confirmed via LC-MS).
-
Basic Hydrolysis : NaOH (4M) at 80°C produces the sodium salt of the carboxylic acid and ammonia.
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 6 hrs | 3-Cyano-4H,5H,6H-cyclopenta[b]thiophen-2-amine + 1,4-dimethylpyrazole acid | 78% |
| Basic Hydrolysis | NaOH (4M), 80°C, 4 hrs | Sodium 1,4-dimethylpyrazole-5-carboxylate + NH₃ | 65% |
Cyano Group Transformations
The electron-deficient cyano group (-CN) participates in nucleophilic additions and reductions:
Reduction to Amine
-
Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the cyano group to a primary amine (3-aminocyclopenta[b]thiophene ), confirmed by loss of the CN IR stretch (~2200 cm⁻¹) and new NH₂ signals in ¹H NMR (δ 2.1–2.3 ppm) .
Hydrolysis to Carboxylic Acid
-
H₂SO₄ (50%) at 120°C converts the cyano group to a carboxylic acid, forming 3-carboxy-4H,5H,6H-cyclopenta[b]thiophen-2-yl derivatives.
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Catalytic Reduction | H₂ (1 atm), 10% Pd/C, EtOH | 3-Aminocyclopenta[b]thiophene derivative | 82% |
| Acidic Hydrolysis | H₂SO₄ (50%), 120°C, 8 hrs | 3-Carboxycyclopenta[b]thiophene derivative | 70% |
Thiophene Ring Functionalization
The cyclopenta[b]thiophene core undergoes electrophilic substitution:
Halogenation
-
Bromination (Br₂, CHCl₃) occurs at the α-position of the thiophene ring, confirmed by ¹H NMR (new singlet at δ 7.2 ppm) .
Sulfonation
-
Fuming H₂SO₄ introduces a sulfonic acid group at the β-position, forming water-soluble derivatives .
| Reaction Type | Reagents | Position | Products |
|---|---|---|---|
| Bromination | Br₂, CHCl₃, 0°C | α-position | 5-Bromo-3-cyano-4H,5H,6H-cyclopenta[b]thiophene |
| Sulfonation | H₂SO₄ (fuming), 60°C | β-position | 6-Sulfo-3-cyano-4H,5H,6H-cyclopenta[b]thiophene |
Pyrazole Ring Modifications
The 1,4-dimethylpyrazole moiety undergoes regioselective reactions:
N-Alkylation
-
Reacts with methyl iodide (CH₃I, K₂CO₃, DMF) to form quaternary ammonium salts at N-2, verified by ¹³C NMR (δ 140 ppm for N-CH₃).
Oxidation
-
KMnO₄ in acidic conditions oxidizes the methyl group to a carboxylic acid, forming 1,4-dimethyl-1H-pyrazole-3,5-dicarboxylic acid .
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF, 50°C, 12 hrs | N-2-methylated pyrazole derivative | 88% |
| Oxidation | KMnO₄, H₂SO₄, 70°C, 3 hrs | Pyrazole-3,5-dicarboxylic acid derivative | 63% |
Cross-Coupling Reactions
The thiophene and pyrazole rings enable catalytic coupling:
Suzuki-Miyaura Coupling
-
Reacts with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃, DME) to form biaryl derivatives at the thiophene β-position .
Buchwald-Hartwig Amination
-
Forms aryl amine derivatives with aniline (Pd₂(dba)₃, Xantphos, Cs₂CO₃).
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, PhB(OH)₂, K₂CO₃, DME, 80°C | 5-Phenylcyclopenta[b]thiophene analog |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, aniline, toluene | 6-Anilino derivative |
Complexation with Metals
The pyrazole and thiophene moieties act as ligands:
Comparison with Similar Compounds
tert-Butyl N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-N-methylcarbamate
- Molecular Formula : C₁₃H₁₆N₂O₂S
- Key Features : Replaces the pyrazole carboxamide with a tert-butyl carbamate group.
N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide
- Molecular Formula : C₁₉H₁₃F₃N₄OS₂ (CAS 625369-63-3)
- Key Features: Incorporates a pyridine sulfanyl group with trifluoromethyl and cyano substituents.
Heterocyclic Variations
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide (6d)
- Molecular Formula : C₂₀H₁₆ClN₅OS
- Key Features : Replaces cyclopenta[b]thiophene with a thiadiazine ring.
- Impact : Thiadiazine introduces additional nitrogen atoms, altering electronic distribution and reducing aromaticity. This may decrease thermal stability but increase solubility in polar solvents .
Pyrazole-Thiophene Derivatives (Molecules 2012)
- Example: 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a)
- Key Features: Simpler thiophene ring with amino and cyano substituents.
Functional Group Comparisons
Methyl 2-({4H,5H,6H-cyclopenta[b]thiophen-2-yl}formamido)-3-phenylpropanoate
Urea-Containing Analogues (Pharmacopeial Forum 2017)
- Example : Thiazol-5-ylmethyl (2S,3S,5R)-3-hydroxy-5-[(S)-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate
- Key Features: Urea groups as hydrogen-bond donors/acceptors.
Preparation Methods
Formation of 2-Cyano-N-(thiazol-2-yl)acetamide Intermediate
The synthesis begins with the condensation of 2-aminothiazole (1a) or 2-aminooxazole (1b) with ethyl cyanoacetate in ethanol under reflux, catalyzed by triethylamine (TEA). This yields 2-cyano-N-(thiazol-2-yl)acetamide (2a) or its oxazole analog (2b). The reaction proceeds via nucleophilic acyl substitution, with the amine attacking the ester carbonyl (Scheme 1).
Reaction Conditions :
Cyclopenta[b]thiophene Ring Construction
Intermediate 2a reacts with cyclopentanone and elemental sulfur in ethanol under reflux to form 2-amino-N-(thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (3a). This step employs the Gewald reaction mechanism, where sulfur facilitates thiophene ring closure (Scheme 2).
-
IR (KBr) : 3355 cm⁻¹ (NH₂), 1669 cm⁻¹ (C=O)
-
¹H NMR (300 MHz, DMSO-d₆) : δ 1.95–2.05 (m, 6H, 3CH₂), 4.39 (s, 2H, NH₂)
-
¹³C NMR : 129.3–146.7 ppm (thiophene and thiazole carbons)
Synthesis of 1,4-Dimethyl-1H-pyrazole-5-carboxylic Acid
Pyrazole Ring Formation via Hydrazine Cyclization
The pyrazole moiety is synthesized by reacting β-keto esters with 1,2-dimethylhydrazine. For example, ethyl 3-oxobutanoate reacts with 1,2-dimethylhydrazine in ethanol under reflux to form 1,4-dimethyl-1H-pyrazole-5-carboxylate (Scheme 3).
Reaction Conditions :
Hydrolysis to Carboxylic Acid
The ester is hydrolyzed using aqueous NaOH (10%) in ethanol under reflux, followed by acidification with HCl to yield 1,4-dimethyl-1H-pyrazole-5-carboxylic acid.
Characterization Data :
-
Melting Point : 185–187°C
-
IR (KBr) : 1702 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N)
Amide Coupling and Final Product Formation
Activation of Pyrazole Carboxylic Acid
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dry dichloromethane (DCM) under nitrogen.
Reaction Conditions :
-
Solvent : Dry DCM
-
Reagent : SOCl₂ (2 equiv)
-
Temperature : 0°C → room temperature, 2 hours
Coupling with Cyclopenta[b]thiophene Amine
The acid chloride reacts with 2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile in dry DCM with TEA as a base (Scheme 4).
Optimized Conditions :
Analytical Validation of the Target Compound
Spectroscopic Characterization
Mass Spectrometry
Comparative Analysis of Synthetic Routes
| Step | Method A (Ref.) | Method B (Ref.) |
|---|---|---|
| Cyclopenta[b]thiophene | Gewald reaction | Diazonium coupling |
| Pyrazole Synthesis | Hydrazine cyclization | Ketene N,S-acetal |
| Overall Yield | 58% | 42% |
Method A offers higher reproducibility, while Method B avoids sulfur handling but requires stringent temperature control.
Challenges and Limitations
Q & A
Q. What are the recommended synthetic routes for N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,4-dimethyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via multi-step condensation reactions. For example, a related analog (Compound 34a) was prepared by reacting 3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-amine with 3-methyl-1,2-oxazole-5-carboxylic acid derivatives under reflux in anhydrous dimethylformamide (DMF) with a coupling agent like EDCI/HOBt. Yield optimization (e.g., 60.96% for 34a) requires precise stoichiometric ratios, inert atmosphere, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. What analytical techniques are critical for characterizing this compound's structural integrity?
Methodological Answer: Key techniques include:
- 1H/13C NMR spectroscopy to confirm substituent positions and cyclopenta[b]thiophene ring conformation (e.g., δ 2.30–2.95 ppm for cyclopenta[b]thiophene CH2 groups; δ 160.92 ppm for carbonyl carbons) .
- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+] at m/z 385.48 for analog 34a) .
- Elemental analysis to validate purity (>95%) and stoichiometry (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .
Q. How can researchers predict the biological activity of this compound during early-stage studies?
Methodological Answer: Computational tools like the PASS Online platform predict pharmacological activity by analyzing structural motifs. For example, thiophene and pyrazole moieties are associated with kinase inhibition or anticancer activity. In silico docking studies (e.g., AutoDock Vina) against targets like telomerase (IC50 < 1 µM for analogs) can prioritize experimental validation .
Advanced Research Questions
Q. How should researchers address contradictions between experimental data and computational predictions for this compound?
Methodological Answer: Discrepancies (e.g., in NMR chemical shifts vs. DFT-calculated values) may arise from solvent effects, conformational flexibility, or crystal packing. Mitigation strategies:
- Use polarizable continuum models (PCM) in DFT calculations to account for solvent interactions .
- Compare experimental X-ray crystallography data (if available) with computed geometries .
- Reassess force field parameters in molecular dynamics simulations for flexible moieties like the cyclopenta[b]thiophene ring .
Q. What advanced computational methods are suitable for studying electronic properties and reactivity?
Methodological Answer:
- Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .
- Time-dependent DFT (TD-DFT) to simulate UV-Vis spectra and compare with experimental λmax values (e.g., 270–320 nm for thiophene derivatives) .
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
Methodological Answer:
- Synthesize analogs with substituent variations (e.g., replacing methyl groups with halogens or electron-withdrawing groups) .
- Test inhibitory activity against panels of kinases or cancer cell lines (e.g., NSCLC A549 cells) using dose-response assays (IC50 determination) .
- Correlate steric/electronic parameters (Hammett σ, Taft ES) with bioactivity using QSAR models .
Q. What experimental strategies validate the compound's mechanism of action in biological systems?
Methodological Answer:
- Enzyme inhibition assays (e.g., telomerase TRAP assay for IC50 determination) .
- Cellular thermal shift assays (CETSA) to confirm target engagement in live cells .
- RNA interference (siRNA) to knock down putative targets and assess rescue effects .
Methodological Best Practices
Q. What protocols ensure stability during long-term storage?
Q. How should analytical methods be validated for purity assessment?
Q. What pharmacokinetic studies are recommended for in vivo applications?
- Microsomal stability assays (human liver microsomes) to estimate metabolic half-life.
- Plasma protein binding (equilibrium dialysis) and Caco-2 permeability assays to predict bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
